(5-Bromofuran-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
(5-Bromofuran-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a hybrid heterocyclic compound featuring a brominated furan ring linked to a piperidine moiety via a ketone bridge. The furan ring is substituted with a bromine atom at the 5-position, while the piperidine ring contains a pyrazine-2-yloxy substituent at the 3-position.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-12-4-3-11(21-12)14(19)18-7-1-2-10(9-18)20-13-8-16-5-6-17-13/h3-6,8,10H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWWMGPLZKKCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the furan, piperidine, or ketone-linked substituents. Below is a detailed comparison with key analogs:
{3-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}(piperidin-1-yl)methanone (Compound F545-2254)
- Structural Differences : Replaces the pyrazin-2-yloxy group with a phenyl-1,2,4-oxadiazole moiety.
- Synthetic Route : Likely involves a multi-step protocol with Suzuki coupling or cyclization reactions, similar to methods in and for bromofuran synthesis .
- Stability : The oxadiazole ring may confer greater metabolic stability compared to the pyrazine-ether linkage in the target compound .
(5-Bromofuran-2-yl){rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}methanone (Compound S253-1028)
- Structural Differences : Incorporates a bicyclic 8-azabicyclo[3.2.1]octane system instead of piperidine, with a pyridinyl-oxadiazole substituent.
- The pyridine-oxadiazole group enhances polarity and water solubility.
- Biological Relevance : Such rigid structures are often employed in kinase inhibitors, as seen in for pyrazolo-pyrimidine derivatives .
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
- Structural Differences : Substitutes the bromofuran with a difluorocyclobutyl group and replaces pyrazin-2-yloxy with an imidazo-pyrrolo-pyrazine system.
- Functional Impact : The difluorocyclobutyl group enhances metabolic stability and bioavailability, while the fused heterocycle may improve binding to ATP pockets in kinases .
5-Benzoyl-2-(piperidin-1-yl)-1,3-thiazole (3a)
- Structural Differences : Uses a thiazole ring instead of furan and lacks the pyrazine-oxygen linkage.
Comparative Data Table
Key Research Findings
- Electrophilic Reactivity : The 5-bromofuran moiety in the target compound is critical for cross-coupling reactions, as demonstrated in for bromofuran synthesis via N-bromosuccinimide (NBS) .
- Solubility vs. Selectivity : Pyrazine-oxygen linkages (as in the target compound) generally improve aqueous solubility compared to oxadiazole-containing analogs, but may reduce membrane permeability .
- Synthetic Challenges : Piperidine functionalization at the 3-position (e.g., with pyrazin-2-yloxy groups) requires careful protection-deprotection strategies, as seen in for thiazole-piperidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
